molecular formula C18H21N3O B11086707 2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-[4-(diethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11086707
M. Wt: 295.4 g/mol
InChI Key: HNXVXXIPESJDSF-UHFFFAOYSA-N
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Description

2-[4-(DIETHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIETHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 4-(DIETHYLAMINO)BENZALDEHYDE with anthranilic acid in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIETHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce dihydroquinazolinone derivatives with varying degrees of saturation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(DIETHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s diethylamino group enhances its ability to interact with hydrophobic pockets in proteins, while the quinazolinone core provides a rigid scaffold for binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 2-[4-(METHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
  • 2-[4-(AMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Uniqueness

2-[4-(DIETHYLAMINO)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its diethylamino group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature distinguishes it from similar compounds and contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)14-11-9-13(10-12-14)17-19-16-8-6-5-7-15(16)18(22)20-17/h5-12,17,19H,3-4H2,1-2H3,(H,20,22)

InChI Key

HNXVXXIPESJDSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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